

Application Notes and Protocols for AMG319 in Hematological Malignancy Research

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Compound of Interest

Compound Name: AMG319

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These application notes provide a comprehensive overview of **AMG319**, a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ), and its application in the research of hematological malignancies. Detailed protocols for key experimental assays are provided to facilitate the investigation of **AMG319**'s mechanism of action and anti-tumor activity.

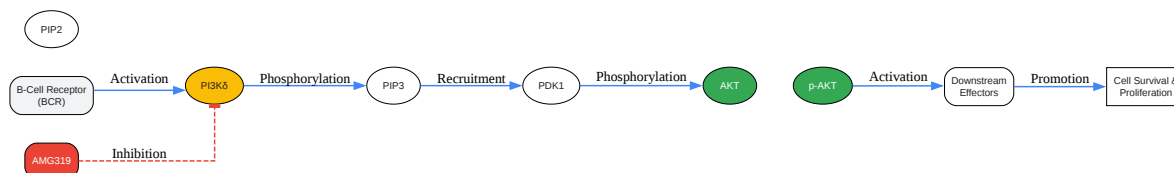
Introduction to AMG319

AMG319 is a potent and selective, orally bioavailable small molecule inhibitor of PI3K δ .^[1] The PI3K signaling pathway is crucial for cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers, including hematological malignancies.^{[2][3]} The delta isoform of PI3K is primarily expressed in hematopoietic cells, making it an attractive therapeutic target for leukemias and lymphomas.^{[1][4]} By selectively targeting PI3K δ , **AMG319** is designed to inhibit the downstream signaling cascade, including the phosphorylation of AKT, leading to decreased cell proliferation and induction of apoptosis in malignant B-cells.^{[4][5]}

Mechanism of Action

AMG319 functions as an ATP-competitive inhibitor of the p110 δ catalytic subunit of PI3K. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT.

The subsequent dephosphorylation of AKT and its downstream targets ultimately results in cell cycle arrest and apoptosis.



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Diagram 1: Simplified PI3Kδ/AKT Signaling Pathway and the inhibitory action of **AMG319**.

Preclinical Research Applications

AMG319 has been investigated in various preclinical models of hematological malignancies, demonstrating dose-dependent anti-tumor activity.

In Vitro Activity

Studies have shown that **AMG319** can inhibit the proliferation and induce apoptosis in a range of lymphoma cell lines, including rituximab-sensitive and -resistant diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and T-cell lymphoma cell lines.[2] Furthermore, **AMG319** has demonstrated synergistic effects when combined with other anti-cancer agents such as bortezomib and vincristine in preclinical lymphoma models.

Table 1: Preclinical Activity of **AMG319** in Hematological Malignancy Models

Model System	Finding	Reference
Lymphoma Cell Lines (RSCL, RRCL, MCL, T-cell)	Dose-dependent inhibition of cell viability.	[2]
Primary Lymphoma Cells	Induction of cell death at lower concentrations than in cell lines.	[2]
DLBCL Xenograft Model	Enhanced tumor growth inhibition in combination with vincristine.	

| Lymphoma Models | Potentiation of anti-tumor activity of bortezomib. |[2] |

Note: Specific IC50 values for **AMG319** across a comprehensive panel of hematological malignancy cell lines are not readily available in publicly accessible literature.

Clinical Research Applications

AMG319 has been evaluated in a Phase 1 clinical trial (NCT01300026) in adult patients with relapsed or refractory lymphoid malignancies, including Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin's Lymphoma (NHL).[4][6]

Table 2: Overview of Phase 1 Clinical Trial of **AMG319** (NCT01300026)

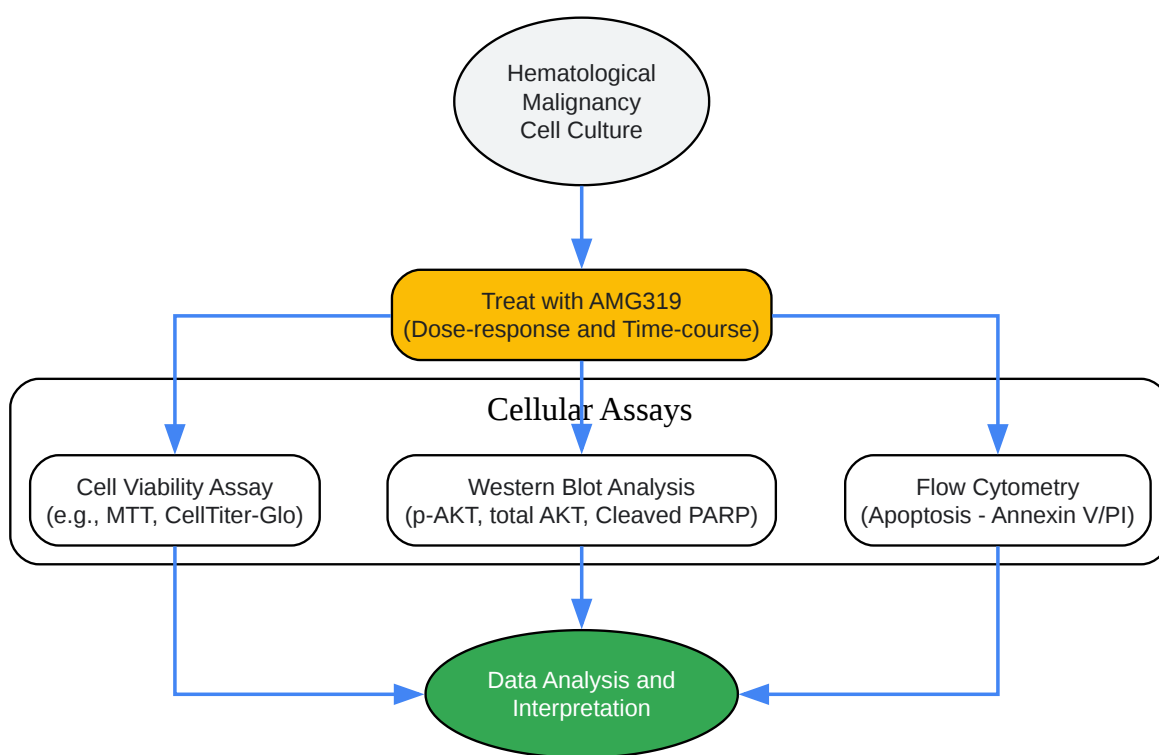
Parameter	Description
Study Design	Open-label, dose-escalation study.
Patient Population	Adults with relapsed or refractory lymphoid malignancies (CLL, NHL).[4]
Dose Cohorts	25 mg, 50 mg, 100 mg, 200 mg, 300 mg, and 400 mg administered orally once daily.[4][6]
Primary Objective	To determine the maximum tolerated dose (MTD) and assess safety and tolerability.

| Key Findings | **AMG319** was generally well-tolerated at doses up to 400 mg daily.[4] Anti-tumor activity was observed, particularly in patients with CLL. At the 200-400 mg dose levels, 13 out of 15 CLL patients remained on the study after a median follow-up of 30 weeks.[4] One patient with mantle cell lymphoma exhibited a 46% reduction in tumor size.[4] |

Note: A detailed breakdown of overall response rates (ORR), complete responses (CR), and partial responses (PR) per dose cohort is not available in the publicly accessible final report of this study.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of **AMG319** in hematological malignancy cell lines.



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